Methyl 2-(3-amino-4-chlorophenoxy)acetate

Description

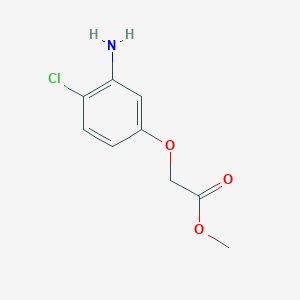

Methyl 2-(3-amino-4-chlorophenoxy)acetate is an aromatic ester derivative characterized by a phenoxy backbone substituted with an amino group at the 3-position and a chlorine atom at the 4-position, linked to a methyl acetate moiety. This compound’s unique structure confers distinct electronic and steric properties, making it relevant in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

methyl 2-(3-amino-4-chlorophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-13-9(12)5-14-6-2-3-7(10)8(11)4-6/h2-4H,5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWMBAKERONWEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC(=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-4-chlorophenoxy)acetate typically involves the reaction of 3-amino-4-chlorophenol with methyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

- Dissolve 3-amino-4-chlorophenol in a suitable solvent, such as ethanol.

- Add methyl chloroacetate to the solution.

- Add sodium hydroxide to the mixture to initiate the reaction.

- Stir the reaction mixture at room temperature for several hours.

- After completion, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-4-chlorophenoxy)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to remove the chlorine atom or modify the ester group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Dechlorinated or modified ester derivatives.

Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

Methyl 2-(3-amino-4-chlorophenoxy)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-4-chlorophenoxy)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. The chlorine atom may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Observations:

- Electronic Effects: The 3-amino-4-chloro substitution in the target compound introduces a strong electron-donating group (NH₂) and a moderate electron-withdrawing group (Cl). This creates a polarized aromatic system, enhancing solubility in polar solvents compared to non-amininated analogs like ethyl 2-(4-chlorophenoxy)acetoacetate .

- Hydrogen Bonding: The amino group acts as a hydrogen-bond donor, distinguishing it from methoxy or methyl-substituted analogs (e.g., 4-chlorophenyl (3-methylphenoxy)acetate ). This property may increase bioavailability in drug candidates.

- Reactivity: Unlike β-keto esters (e.g., methyl 2-phenylacetoacetate ), the target compound lacks keto functionality, reducing susceptibility to nucleophilic attacks but enabling selective reactions at the amino or ester groups.

Biological Activity

Methyl 2-(3-amino-4-chlorophenoxy)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative data.

Chemical Structure and Properties

This compound is characterized by its phenoxyacetic acid derivative structure. The compound features a methyl ester group and an amino group attached to a chlorophenyl moiety, which contributes to its biological properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro assays against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), revealed that this compound induces apoptosis and inhibits cell proliferation.

Case Study: A549 Cell Line

- Cell Viability Assay : MTT assays indicated a dose-dependent decrease in cell viability.

- Concentration Range Tested : 0.1 to 50 µg/mL.

- IC50 Value : Approximately 15 µg/mL after 48 hours of treatment.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is hypothesized that the compound may inhibit key enzymes involved in cellular processes, such as DNA replication and protein synthesis. For example, it may target topoisomerases or kinases that are critical for cancer cell survival.

Comparative Analysis with Similar Compounds

This compound can be compared with other phenoxyacetic acid derivatives to highlight its unique biological profile.

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| Methyl 2-(4-chlorophenoxy)acetate | Moderate | High | DNA gyrase inhibition |

| This compound | High | High | Apoptosis induction |

| Methyl 2-(3-nitrophenoxy)acetate | Low | Moderate | Unknown |

Research Findings

Recent studies have focused on the synthesis and characterization of this compound derivatives to enhance its biological activity. Molecular docking studies suggest strong binding affinities with target proteins involved in cancer pathways, indicating potential for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.